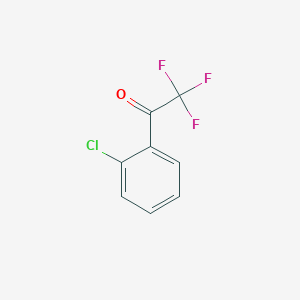
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone
Overview
Description
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, also known as 1-chloro-2,2,2-trifluoroethyl phenyl ketone, is an organic compound with the molecular formula C8H5ClF3O. It is a colorless, low-volatility liquid that is soluble in most organic solvents. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Biological Activity
1-(2-Chlorophenyl)-2,2,2-trifluoroethanone has been utilized in the synthesis of various chemical compounds with potential biological activities. For instance, derivatives of this compound have been synthesized and shown to possess significant antibacterial and antifungal activities. This includes the synthesis of N-(4-Chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives, which demonstrated good activity against Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans (K. Sujatha, Shilpa, & R. Gani, 2019).
Process Research and Pharmaceutical Applications
The compound has been a subject of process research for pharmaceutical applications. For example, a study focused on the preparation of 1-(3-Trimethylsilylphenyl)-2,2,2-trifluoroethanone, a cholinesterase inhibitor studied for Alzheimer’s disease treatment, through a Friedel–Crafts acylation reaction. This research highlights the importance of optimizing reaction conditions for practical applications (R. A. Wolf, 2008).
Catalytic and Enantioselective Synthesis
The compound is also used in catalytic, enantioselective synthesis processes. This includes the synthesis of key propargylic alcohol intermediates for the anti-HIV drug Efavirenz, showcasing its role in the development of medically significant compounds (Yu Zheng, Lilu Zhang, & E. Meggers, 2018).
Chemical Reactivity and Structural Analysis
Research on this compound extends to understanding its chemical reactivity and structural characteristics. Investigations into the solvolysis rates and substituent effects on related compounds provide insight into the underlying chemical processes, which is essential for tailored chemical synthesis (M. Fujio, H. Morimoto, Hyun-Joong Kim, & Y. Tsuno, 1997).
Potential in Optical Applications
The compound has shown potential in optical applications. Research on related compounds, like 1-(2-methoxyphenyl)-3-(4-chlorophenyl) triazene, indicatessignificant nonlinear optical properties, making them suitable for studies and applications in optical devices. This showcases the versatility of derivatives of this compound in various fields, including materials science (F. Mostaghni, H. Shafiekhani, & Nosrat Madadi Mahani, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antileishmanial and antimalarial activities .
Mode of Action
Related compounds often interact with their targets by binding to specific enzymes or receptors, thereby inhibiting their function and leading to a cascade of biochemical changes .
Biochemical Pathways
Similar compounds have been known to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Result of Action
Similar compounds often result in the inhibition of specific enzymes or receptors, leading to a cascade of biochemical changes .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Similar compounds have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of 1-(2-Chlorophenyl)-2,2,2-trifluoroethanone, particularly its chlorophenyl and trifluoroethanone groups .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied . Similar compounds have shown varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Similar compounds have been found to interact with various enzymes and cofactors, and to influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been found to interact with various transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been found to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
1-(2-chlorophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOQEOLDFDHACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616571 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5860-95-7 | |
| Record name | 1-(2-Chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chlorophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



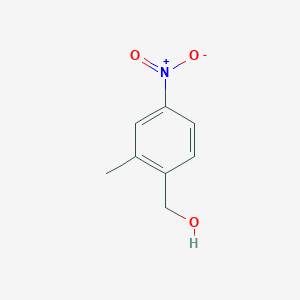
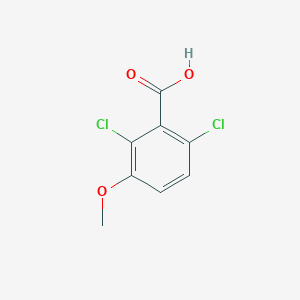


![4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1592089.png)

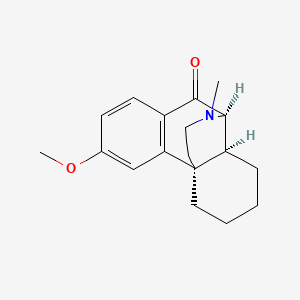
![6-Chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B1592095.png)
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1592098.png)
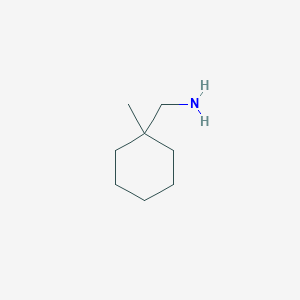
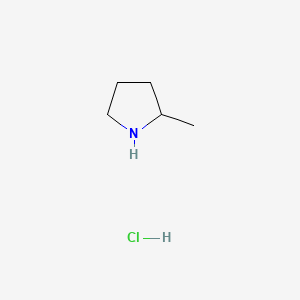
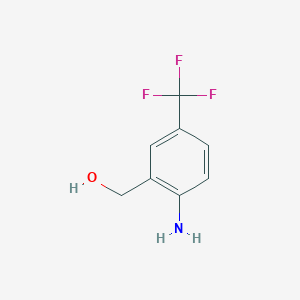
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)